molecular formula C19H20ClN5OS B2979404 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 1798638-46-6

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B2979404
CAS No.: 1798638-46-6
M. Wt: 401.91
InChI Key: QUNCPFSOYSIHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone” is a structurally complex molecule featuring a 1,4-thiazepane ring linked via a methanone bridge to a 5,7-dimethyl-triazolo[1,5-a]pyrimidine core, with a 2-chlorophenyl substituent on the thiazepane ring. This architecture combines heterocyclic diversity, including sulfur in the seven-membered thiazepane and nitrogen-rich triazolo-pyrimidine, which may confer unique physicochemical and biological properties.

The thiazepane moiety may be synthesized separately and coupled via a ketone linkage, as seen in methanone bridge formation strategies .

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c1-12-11-13(2)25-19(21-12)22-17(23-25)18(26)24-8-7-16(27-10-9-24)14-5-3-4-6-15(14)20/h3-6,11,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNCPFSOYSIHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone , with CAS number 1798638-46-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN5OSC_{19}H_{20}ClN_{5}OS with a molecular weight of approximately 401.9 g/mol . The structure features a thiazepane ring and a triazolo-pyrimidine moiety, which are crucial for its biological interactions.

PropertyValue
CAS Number1798638-46-6
Molecular FormulaC₁₉H₂₀ClN₅OS
Molecular Weight401.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • CDK2 Inhibition : Compounds from the same scaffold have shown promising results in inhibiting cyclin-dependent kinase 2 (CDK2), which is critical for cancer cell proliferation. In vitro studies demonstrated IC50 values ranging from 45–97 nM against various cancer cell lines including MCF-7 and HCT-116 .

Neuroprotective Effects

The compound is also being investigated for its potential as an α7 nicotinic acetylcholine receptor (α7 nAChR) modulator. This modulation is linked to therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease dementia .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and proliferation.
  • Receptor Modulation : Its interaction with nicotinic receptors may lead to neuroprotective effects.

Study on Anticancer Activity

A comprehensive study evaluated various derivatives related to the triazolo-pyrimidine structure against a panel of 60 cancer cell lines. The results indicated that many derivatives exhibited potent anticancer activity with low toxicity towards normal cells .

Neuroprotective Research

Research involving the modulation of α7 nAChR by similar compounds has shown potential benefits in cognitive function improvement and neuroprotection in animal models .

Comparison with Similar Compounds

Key Observations :

  • Thiazepane vs. The sulfur atom may also participate in hydrophobic or hydrogen-bonding interactions .
  • Chlorophenyl Position : The 2-chlorophenyl substituent (target compound) versus 4-chlorophenyl () alters steric hindrance and electronic distribution. The ortho-substitution may reduce rotational freedom, affecting molecular recognition .
  • Triazolo-Pyrimidine Modifications : The 5,7-dimethyl groups on the triazolo-pyrimidine core (target compound) enhance electron density and steric bulk compared to unsubstituted or phenyl-substituted analogues, possibly influencing metabolic stability .

Q & A

Q. What are the optimized synthetic protocols for preparing (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone?

Methodological Answer: Synthesis of structurally analogous triazolo-pyrimidine derivatives involves multi-step condensation and cyclization reactions. A representative approach includes:

  • Step 1: Reacting 2-chlorobenzaldehyde derivatives with 3-amino-1,2,4-triazole and ethyl cyanoacetate in the presence of a dual solvent-catalyst (e.g., TMDP) under reflux conditions. This yields intermediates like ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with ~92% efficiency .
  • Step 2: Functionalizing the intermediate via nucleophilic substitution or coupling reactions to introduce the thiazepane and methanone moieties. Solvent selection (e.g., ethanol/water mixtures) and catalyst reuse protocols (e.g., TMDP recovery without purification) are critical for scalability .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and stereochemistry. For example, ethyl 7-chloromethyl-5-(2-chlorophenyl) derivatives show characteristic peaks for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles. A study on tetrahydro-triazolo-pyrimidines confirmed typical C–C bond lengths of 1.50–1.54 Å and C–N angles of 117–122°, aligning with standard heterocyclic systems .

Advanced Research Questions

Q. How do solvent and catalyst systems influence reaction efficiency and product purity?

Methodological Answer: Comparative studies on triazolo-pyrimidine synthesis reveal:

Condition Yield (%)Purity (%)Catalyst ReusabilitySafety Concerns
TMDP in ethanol/water (1:1)92983 cyclesModerate toxicity
Molten TMDP at 65°C92955 cyclesHigh toxicity, handling risks

Recommendations:

  • Use ethanol/water mixtures for safer handling despite slightly lower catalyst reusability.
  • Monitor reaction progress via TLC to optimize stopping points and minimize byproducts .

Q. What computational strategies predict the compound’s biological activity and binding modes?

Methodological Answer:

  • Molecular Docking: Screen against targets like GABA receptors or kinases using software (e.g., AutoDock Vina). Pyrazolo-pyrimidine derivatives with trifluoromethyl groups show enhanced binding affinity due to hydrophobic interactions .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., 2-chlorophenyl) with activity. For example, chloro-substituted analogs exhibit improved inhibition constants (KiK_i) in enzyme assays .

Q. How can contradictions in spectral or reactivity data be resolved?

Methodological Answer:

  • Case Study: Discrepancies in NMR peaks for similar compounds may arise from tautomerism (e.g., keto-enol shifts). Use variable-temperature NMR to identify dynamic equilibria .
  • Reactivity Conflicts: If yields drop during scale-up, re-evaluate solvent polarity (e.g., switch from ethanol to DMF) or catalyst loading. Evidence shows TMDP efficiency decreases by 10% after three cycles due to trace impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.